molecular formula C24H30N2O4 B6562801 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine CAS No. 1091145-84-4

1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine

Cat. No.: B6562801
CAS No.: 1091145-84-4
M. Wt: 410.5 g/mol
InChI Key: IPRGRFLODHMJRS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine is a piperazine derivative featuring a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group and a carbonyl linker.

Properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-28-20-9-7-19(8-10-20)24(11-17-30-18-12-24)23(27)26-15-13-25(14-16-26)21-5-3-4-6-22(21)29-2/h3-10H,11-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRGRFLODHMJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-methoxyphenylamine with a suitable carbonyl compound to form the piperazine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of hydroxylated carbonyl compounds.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

This compound has garnered interest in various fields due to its unique structure and properties:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a ligand in biological studies to understand receptor interactions.

  • Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine exerts its effects involves interactions with molecular targets such as receptors or enzymes. The methoxy groups enhance the compound's ability to penetrate biological membranes, while the piperazine ring interacts with specific binding sites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dopamine D2 Receptor Ligands

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine: This compound, synthesized via reductive amination, demonstrated the highest dopamine D2 receptor affinity (Ki = 12 nM) among a series of 16 derivatives. Docking studies revealed that the nitrobenzyl group enhances hydrophobic interactions with the receptor’s orthosteric site, while the methoxyphenyl moiety stabilizes binding through π-π stacking .

Serotonin 5-HT1A Antagonists

  • p-MPPI and p-MPPF :
    These arylpiperazine derivatives act as competitive 5-HT1A antagonists. p-MPPI (ID50 = 5 mg/kg) and p-MPPF (ID50 = 3 mg/kg) antagonize 8-OH-DPAT-induced hypothermia and forepaw treading in vivo. Their fluorobenzamido and iodobenzamido substituents are critical for receptor antagonism .
    • Comparison : The target compound’s oxane ring may sterically hinder interactions with the 5-HT1A receptor’s transmembrane helices, shifting activity toward other targets like dopamine receptors.

Antimicrobial Activity

  • (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine :
    Exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria (MIC = 4–8 µg/mL). The propenyl linker and dual methoxyphenyl groups enhance membrane penetration .
    • Comparison : The oxane-carbonyl group in the target compound may reduce antibacterial efficacy due to increased polarity but could improve antifungal activity by mimicking sterol structures in fungal membranes .

Substituent Effects

  • 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Used as a Posaconazole intermediate, this compound’s aminophenyl group increases solubility (melting point = 186°C) compared to purely methoxy-substituted derivatives . Comparison: The target compound’s dual methoxy groups may reduce solubility but enhance lipophilicity, favoring CNS penetration.

Data Tables

Table 1: Comparative Receptor Affinities of Piperazine Derivatives

Compound Target Receptor Affinity (Ki or ID50) Key Structural Features Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Dopamine D2 12 nM Nitrobenzyl, methoxyphenyl
p-MPPI 5-HT1A 5 mg/kg (ID50) Iodobenzamido, methoxyphenyl
Target Compound (Theoretical) Dopamine D2/5-HT1A N/A Oxane-carbonyl, dual methoxyphenyl -

Table 2: Antimicrobial Activity of Selected Piperazines

Compound Activity (MIC, µg/mL) Key Features Reference
(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)propenyl]-piperazine 4–8 (Bacteria) Propenyl linker
1c (1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine) 50% inhibition (Candida) Phenoxy-hydroxypropyl

Biological Activity

1-(2-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented by the following structural formula:

C24H26N2O4\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{4}

Biological Activity Overview

The biological activity of the compound has been studied in various contexts, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antidepressant-like effects. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain, contributing to mood regulation .

Anticonvulsant Properties

Studies have shown that piperazine derivatives can possess anticonvulsant properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness in reducing seizure activity in animal models .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another notable biological activity. Piperazine derivatives have been shown to bind effectively at the active site of AChE, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The methoxy groups enhance lipophilicity and facilitate receptor binding, while the piperazine moiety contributes to its pharmacological profile.

Case Studies

StudyFindings
Antidepressant Efficacy A study demonstrated that modifications on the piperazine ring led to enhanced serotonin receptor affinity, suggesting potential for treating depression .
Seizure Reduction In animal models, compounds similar to this piperazine derivative showed a significant reduction in seizure frequency, indicating anticonvulsant properties .
AChE Inhibition Virtual screening revealed that this compound could inhibit AChE effectively, making it a candidate for Alzheimer's treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperazine derivatives:

CompoundStructureBiological Activity
Compound A Similar piperazine structureModerate AChE inhibition
Compound B Different substituents on piperazineHigh antidepressant activity
This compound Unique methoxy substitution patternStrong AChE inhibition and antidepressant effects

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